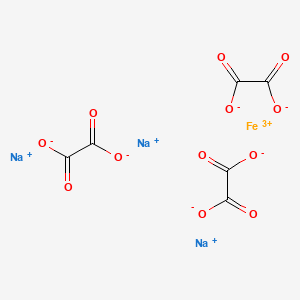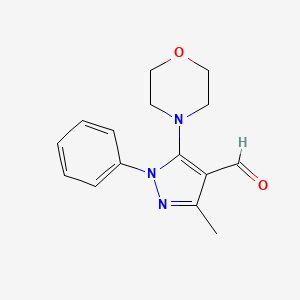
3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde
概要
説明
3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by its pyrazole core, morpholine group, and phenyl ring
作用機序
Target of Action
The primary targets of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It’s synthesized via an sn2 mechanism . This suggests that it might interact with its targets through a nucleophilic substitution reaction, where it could replace a group in a target molecule .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not yet known. Given the structural features of the compound, it might interact with various biochemical pathways. More research is needed to elucidate these interactions .
Pharmacokinetics
The compound’s molecular weight (27131 g/mol) and its synthesis conditions suggest that it might have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it might have potential as a therapeutic agent, but more research is needed to confirm this and to understand the specific effects of its action .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with morpholine under specific conditions to introduce the morpholine group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure to achieve the desired product.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: The biological activity of 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde has been explored in various studies. It has shown potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound's unique properties make it useful in the development of new materials and chemicals. Its applications extend to the production of pharmaceuticals, agrochemicals, and other industrial products.
類似化合物との比較
5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Similar structure but with a chlorine atom instead of a morpholine group.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the morpholine group.
Uniqueness: 3-Methyl-5-morpholin-4-YL-1-phenyl-1H-pyrazole-4-carbaldehyde stands out due to the presence of the morpholine group, which imparts unique chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
特性
IUPAC Name |
3-methyl-5-morpholin-4-yl-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-14(11-19)15(17-7-9-20-10-8-17)18(16-12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWZWKWGSIPYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)N2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


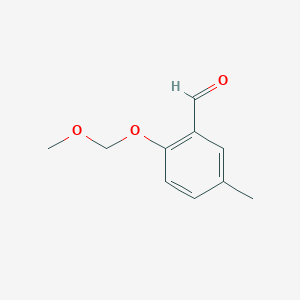
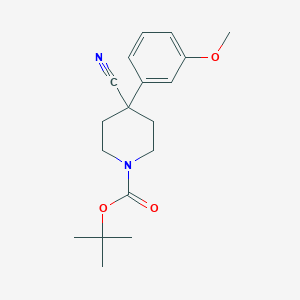
![2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-(oxan-4-YL)acetic acid](/img/structure/B3271732.png)
![5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3271744.png)
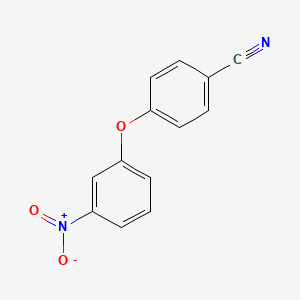
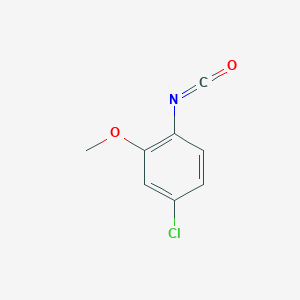
![3-Amino-1-[4-(morpholine-4-sulfonyl)phenyl]thiourea](/img/structure/B3271777.png)
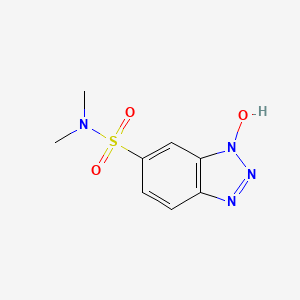
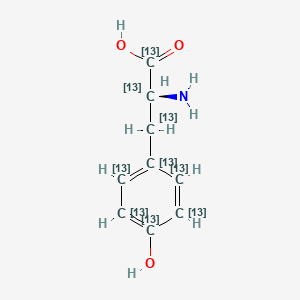
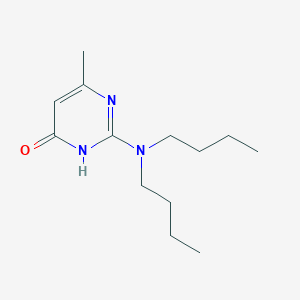
![Ethyl [4-(bromoacetyl)phenyl]acetate](/img/structure/B3271797.png)
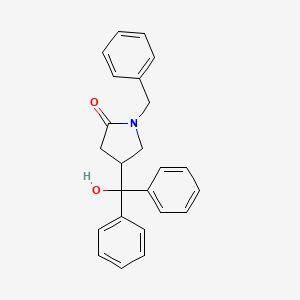
![2-[(2-Methylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B3271813.png)
